IDO1 Enzymatic Inhibition: The Compound Demonstrates Potent, Sub-Micromolar IDO1 Activity Unmatched by Melatonin-Targeted Indolinones
The compound specifically inhibits recombinant IDO1 with an IC50 of 76 nM in a cell-free enzymatic assay, a property entirely absent in the commonly compared melatonin receptor tool compound Z3670677764 (SML2754), which shows no measurable activity (pEC50 < 4.5) in related GPCR functional assays [1][2]. This contrast underscores its unique applicability for IDO1 target engagement studies.
| Evidence Dimension | IDO1 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 76 nM |
| Comparator Or Baseline | Z3670677764 (SML2754) — no activity on hMT1/hMT2 (pEC50 < 4.5) |
| Quantified Difference | Target compound has nanomolar IDO1 inhibition versus comparator's inactivity on GPCR targets |
| Conditions | Recombinant His-tagged IDO1 expressed in E. coli; preincubated 30 min with substrate tryptophan |
Why This Matters
Procurement decisions for IDO1 inhibitor screening must prioritize compounds with confirmed enzymatic potency, as melatonin receptor probes cannot serve as surrogates.
- [1] BindingDB. CHEMBL4454553 / BDBM50529363. IDO1 IC50 data. (Accessed 2026-04-28). View Source
- [2] Stein RM, Kang HJ, McCorvy JD, et al. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. Nature. 2020;579(7800):609-614. doi:10.1038/s41586-020-2027-0. Extended Data Table 4. View Source
